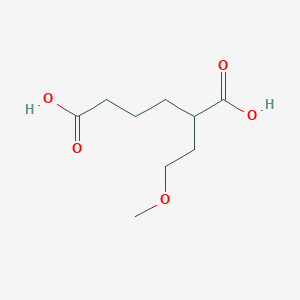
N-Tetradecanoylphenylalaninemonosodiumsalt
Vue d'ensemble
Description
N-Tetradecanoylphenylalaninemonosodiumsalt is a chemical compound with the molecular formula C23H36NNaO3 and a molecular weight of 397.5 g/mol. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a tetradecanoyl group attached to the phenylalanine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-Tetradecanoylphenylalaninemonosodiumsalt typically involves the acylation of phenylalanine with tetradecanoic acid (myristic acid) in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
N-Tetradecanoylphenylalaninemonosodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, with reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) facilitating the reaction.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of the amide bond and the formation of phenylalanine and tetradecanoic acid.
Applications De Recherche Scientifique
N-Tetradecanoylphenylalaninemonosodiumsalt has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of amide bond formation and hydrolysis, as well as in the development of new synthetic methodologies.
Biology: The compound is utilized in studies of protein-lipid interactions and membrane protein structure and function.
Industry: this compound is employed in the formulation of cosmetics and personal care products due to its surfactant properties
Mécanisme D'action
The mechanism of action of N-Tetradecanoylphenylalaninemonosodiumsalt involves its interaction with biological membranes and proteins. The tetradecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This can influence the activity of membrane-bound enzymes and receptors, leading to various biological effects. The phenylalanine moiety can interact with specific amino acid residues in proteins, modulating their structure and function .
Comparaison Avec Des Composés Similaires
N-Tetradecanoylphenylalaninemonosodiumsalt can be compared with other similar compounds, such as:
N-Decanoylphenylalaninemonosodiumsalt: This compound has a shorter acyl chain (decanoyl group) compared to this compound, resulting in different lipophilicity and membrane interaction properties.
N-Octadecanoylphenylalaninemonosodiumsalt: With a longer acyl chain (octadecanoyl group), this compound exhibits increased lipophilicity and stronger membrane association.
N-Tetradecanoyltryptophanmonosodiumsalt: This compound contains tryptophan instead of phenylalanine, leading to different interactions with proteins and biological membranes due to the presence of the indole ring
This compound stands out due to its balanced lipophilicity and the specific interactions of the phenylalanine moiety, making it a versatile compound for various research applications.
Propriétés
IUPAC Name |
sodium;(2S)-3-phenyl-2-(tetradecanoylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20;/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27);/q;+1/p-1/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQVKOHEKUNNS-BOXHHOBZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


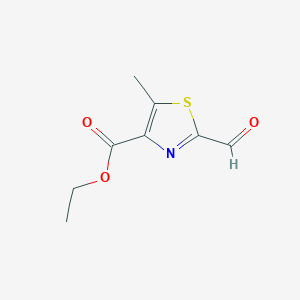
![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)
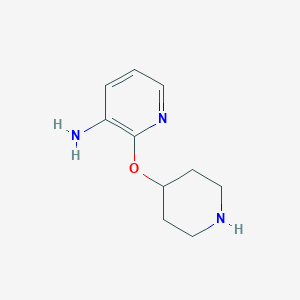
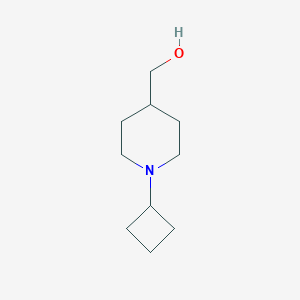
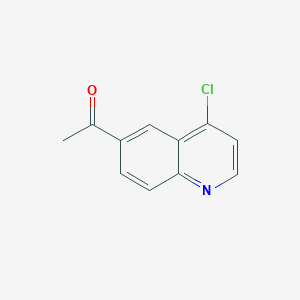


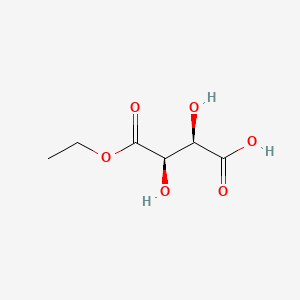

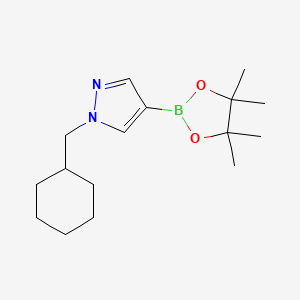
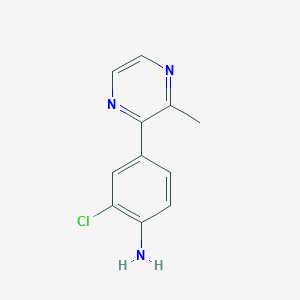
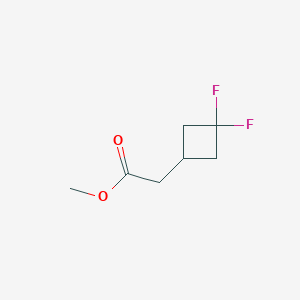
![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)
